2-chloroacetyl Fluoride

説明

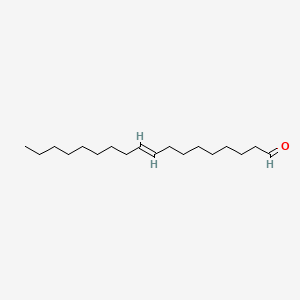

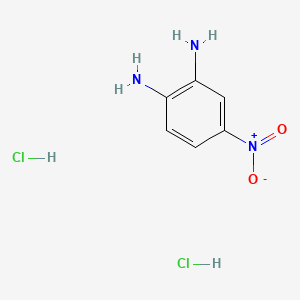

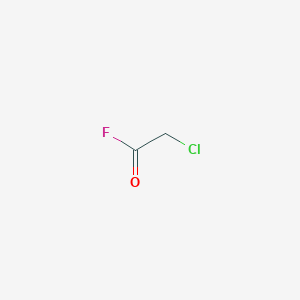

2-chloroacetyl Fluoride is a chemical compound with the molecular formula C2H2ClFO . It’s also known as Fluoroacetyl chloride .

Synthesis Analysis

In 1948, William E. Truce of Purdue University described a synthesis of fluoroacetyl chloride, which is similar to this compound. In this synthesis, he reacted sodium fluoroacetate with phosphorus pentachloride to obtain the desired compound . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the far infrared spectrum of gaseous chloroacetyl fluoride has been recorded at a resolution of 0.10 cm−1 in the 350 to 35 cm−1 region .Chemical Reactions Analysis

A halogenation reaction occurs when one or more fluorine, chlorine, bromine, or iodine atoms replace hydrogen atoms in an organic compound . The order of reactivity is fluorine > chlorine > bromine > iodine . Fluorine is especially aggressive and can react violently with organic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .作用機序

Target of Action

2-Chloroacetyl Fluoride, also known as Chloroacetyl Fluoride, is a bifunctional compound . It is primarily used as a building block in organic synthesis It is known to be used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .

Mode of Action

The mode of action of this compound involves its bifunctional nature. One end of the molecule, the acyl chloride, easily forms esters and amides . The other end of the molecule can form other linkages, such as with amines . This allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis .

Biochemical Pathways

Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .

Pharmacokinetics

Its molecular weight is 96488 , which may influence its absorption and distribution

Result of Action

The result of this compound’s action is the formation of various organic compounds through its role as a building block in organic synthesis . The specific molecular and cellular effects would depend on the compounds it is used to synthesize .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, it should be stored in a cool, dry, and well-ventilated area , suggesting that temperature and humidity may also influence its stability and efficacy .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins within a biochemical context . The nature of these interactions is complex and may involve covalent bonding with intracellular proteins .

Cellular Effects

In cellular contexts, 2-Chloroacetyl Fluoride has been observed to have an impact on the retention of substrates within cells . Specifically, the chloroacetyl group has been found to suppress the dissociation of the substrate after forming a covalent bond with intracellular proteins .

Molecular Mechanism

It is known that the compound can form covalent bonds with intracellular proteins, which may influence its mechanism of action

Temporal Effects in Laboratory Settings

It is known that the compound reacts rapidly with water, generating gaseous Hydrogen Chloride . This reaction could potentially influence the stability and degradation of the compound over time.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that fluoride, a component of this compound, can cause neurobehavioral impairments in experimental animals .

Metabolic Pathways

It is known that fluoride can interact with enzymes catalyzing energy metabolism

Transport and Distribution

It is known that the compound can form covalent bonds with intracellular proteins, which may influence its distribution within cells .

Subcellular Localization

It is known that the compound can form covalent bonds with intracellular proteins, which may influence its localization within cells .

特性

IUPAC Name |

2-chloroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUAOYZMFRWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416017 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-14-8 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。